molecular formula C7H4F2N2 B055866 4-Amino-2,5-difluorobenzonitrile CAS No. 112279-61-5

4-Amino-2,5-difluorobenzonitrile

Cat. No. B055866
CAS RN: 112279-61-5
M. Wt: 154.12 g/mol
InChI Key: LAPGMTOHOQPDGI-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluorobenzonitrile is a chemical compound with the molecular formula C7H4F2N2 . It is a solid substance that appears as a white to yellow to orange powder or crystal .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,5-difluorobenzonitrile consists of a benzene ring substituted with two fluorine atoms, an amino group, and a nitrile group .


Physical And Chemical Properties Analysis

4-Amino-2,5-difluorobenzonitrile has a molecular weight of 154.12 g/mol . It has a melting point of 95.0 to 99.0 °C . The compound is soluble in methanol . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 265.2±40.0 °C at 760 mmHg .

Scientific Research Applications

Safety and Hazards

4-Amino-2,5-difluorobenzonitrile is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPGMTOHOQPDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371010
Record name 4-Amino-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-difluorobenzonitrile

CAS RN

112279-61-5
Record name 4-Amino-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,5-difluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

515 g of 2,4,5-trifluorobenzonitrile in 2000 ml of tetrahydrofuran are introduced into an autoclave and heated to 100° C. 250 ml of liquid ammonia are then pumped in at such a rate that the temperature remains in the range from 100 to 105° C. The mixture is then stirred at this temperature for 8 h and then cooled. The pressure reaches a maximum of 22 bar gauge. After the ammonia has been blown off, the solvent is removed using a rotary evaporator. The residue is stirred into 500 ml of water and placed on a suction filter. After filtering with suction, the residue is again slurried with 200 ml of water and filtered with suction. Drying in a vacuum at 40° C. gives 482 g (95.4% of theory) of 4-cyano-2,5-difluoroaniline having a melting point of from 99 to 100° C.
Quantity
515 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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